Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is a chemical compound. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4/c1-6-15-9(13)7-8-12(5)10(14)16-11(2,3)4/h6-8H2,1-5H3 . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The compound has been used in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis
The compound has the IUPAC name ethyl 3- [ (tert-butoxycarbonyl) (methyl)amino]propanoate . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Orthogonally Protected Amino Acids : Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate has been utilized in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are useful for the syntheses of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Asymmetric Synthesis of α-Amino Acids : This compound is involved in asymmetric synthesis processes, such as the synthesis of (5S,6R)-4-tert-Butyloxycarbonyl-5,6-diphenymorpholin-2-one, a key step in the creation of complex organic molecules (Williams et al., 2003).
Radical Polymerization : It's used in controlled/living radical polymerization of tert-butyl acrylate, contributing to research on polymer tacticity (Ananchenko & Matyjaszewski, 2002).
Applications in Organic Synthesis
Efficient Coupling Reagent : this compound is used as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis, demonstrating its versatility in organic synthesis (Thalluri et al., 2013).
Synthesis of Antimicrobial Polymers : This compound aids in the synthesis of antimicrobial polymers, specifically poly(oxazoline)s with terminal quarternary ammonium groups, showcasing its potential in biomedical applications (Waschinski & Tiller, 2005).
Pharmaceutical and Biomedical Research
Synthesis of Indole Derivatives : It's used in the synthesis of indole derivatives with potential applications in antihypertensive medication (Kreighbaum et al., 1980).
Large-Scale Synthesis for Drug Development : Demonstrated its utility in large-scale synthesis processes, essential for drug development and pharmaceutical research, such as in the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine (Yoshida et al., 1996).
Mechanism of Action
Target of Action
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate, also known as Ethyl 3-(Boc-amino)-2,2-dimethylpropionate, is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative . The primary targets of this compound are amino acids involved in peptide synthesis .
Mode of Action
This compound acts as a starting material in dipeptide synthesis . The Boc group in the compound serves as a protecting group for the amino group during peptide synthesis . This protection prevents unwanted reactions with the multiple reactive groups of the amino acid anions . The Boc group can be selectively removed (deprotected) under mild conditions using reagents like oxalyl chloride .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides, which are essential components of proteins . The Boc-protected amino acid ionic liquids (Boc-AAILs), derived from this compound, enhance amide formation in peptide synthesis . This process affects the peptide synthesis pathway, leading to the formation of dipeptides .
Pharmacokinetics
The Boc-AAILs derived from this compound are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of dipeptides . The compound, through its Boc-AAILs, enhances amide formation, leading to the synthesis of dipeptides in satisfactory yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection of the Boc group takes place under room temperature conditions . Additionally, the solubility of the Boc-AAILs in different solvents can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound is derived from commercially available tert-butyloxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Molecular Mechanism
It is known to participate in dipeptide synthesis, suggesting it may interact with enzymes and other biomolecules involved in this process
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
Given its role in dipeptide synthesis, it may interact with enzymes and cofactors involved in this process
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-9(14)12(5,6)8-13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBMJQSOIZGTLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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